2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (molecular formula: C₁₉H₁₆ClN₃O₂S, molecular weight: 385.87) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a thioether-linked ethanone moiety attached to a 3,4-dihydroquinoline ring . This compound is synthesized via nucleophilic substitution reactions between 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol and α-halogenated ketones under basic conditions, followed by purification via recrystallization . Its structural complexity and dual heterocyclic motifs (oxadiazole and dihydroquinoline) make it a candidate for pharmaceutical research, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-15-9-3-2-8-14(15)18-21-22-19(25-18)26-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJMQQYCUOLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant antioomycete activity against the phytopathogen pythium recalcitrans.
Mode of Action
Biochemical Pathways
The disruption of biological membrane systems suggests that it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction.
Result of Action
The compound has shown significant in vitro potency against P. recalcitrans with an EC50 value of 14 mM, which was higher than that of the commercial hymexazol (37.7 M). Moreover, it exhibited in vivo preventive efficacy of 75.4% at the dose of 2.0 mg/pot.
Biological Activity
The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.78 g/mol . Its structure features a 1,3,4-oxadiazole ring and a dihydroquinoline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of oxadiazole derivatives. For example:
- Study Overview : A screening of various oxadiazole derivatives revealed that some compounds exhibited significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
- Results : The minimal inhibitory concentrations (MICs) for active compounds ranged from 10 to 50 µg/mL. The presence of electron-donating groups enhanced activity against E. coli but had variable effects on B. subtilis.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 25 | B. subtilis |
| Compound C | 50 | E. coli |
Anticancer Activity
The anticancer properties of the compound were evaluated through in vitro assays against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 30 |
Anti-inflammatory Activity
Research also indicates that the compound may exhibit anti-inflammatory effects:
- Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Results : Inhibition rates were observed to be around 40% at a concentration of 10 µM.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers synthesized several derivatives of the oxadiazole framework and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity.
-
Case Study on Anticancer Potential :
- A study involving the testing of the compound on human cancer cell lines showed promising results in reducing cell viability and inducing apoptosis, suggesting its potential as a lead compound for further development in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound’s structural analogs share the 1,3,4-oxadiazole scaffold but differ in substituents and appended moieties. Key comparisons include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
